![molecular formula C14H14N2O4 B2462448 N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide CAS No. 328541-33-9](/img/structure/B2462448.png)
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide” is a chemical compound that has been studied in the context of organic chemistry . It is known to undergo reactions with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .
Synthesis Analysis
The compound has been synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction was initiated by potassium hydride .
Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis of compounds involving furan moieties, such as N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide, is a key area of research. Studies have explored the reaction of chromium carbene complexes with acetylenes to produce furan and phenol products, highlighting the construction of new aromatic nuclei and the mechanistic aspects of these reactions (McCullum et al., 1988). This research is fundamental in understanding the reactivity of furan derivatives and their potential applications in synthetic chemistry.
Antifungal Activities
The synthesis and antifungal effects of heterocyclic compounds, including those with furan structures, have been investigated. For instance, 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives have shown significant antifungal activity against various fungi species, comparing favorably with ketoconazole, a standard antifungal drug (Kaplancıklı et al., 2013). This highlights the potential of furan derivatives in developing new antifungal agents.
Methodological Advancements
Research into methodological advancements for synthesizing furan derivatives, including In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reactions, has been conducted to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives efficiently (Reddy et al., 2012). Such methodologies are crucial for expanding the toolkit available to synthetic chemists, enabling the creation of complex molecules for various applications.
Polymer Chemistry
The compound's relevance extends to polymer chemistry, where derivatives of 4-methoxyphenylacetic acid (a compound structurally related to this compound) have been synthesized and polymerized. These polymers are designed to support pharmacological residues with complementary actions, offering insights into the synthesis and stereochemistry of polymeric derivatives with potential biomedical applications (Román & Gallardo, 1992).
Green Chemistry
In the realm of green chemistry, catalytic hydrogenation has been explored for synthesizing derivatives of this compound, showcasing environmentally friendly approaches to obtain valuable intermediates for the production of dyes and other materials (Zhang, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-4-6-12(7-5-11)20-10-14(17)16-15-9-13-3-2-8-19-13/h2-9H,10H2,1H3,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUSZKOUNJIQJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

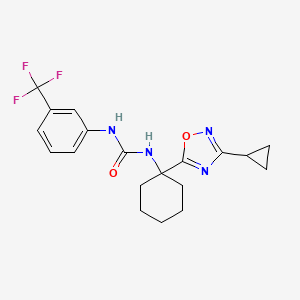
![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)
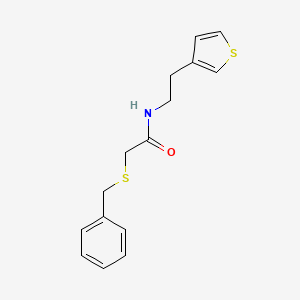
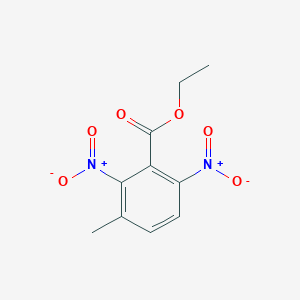

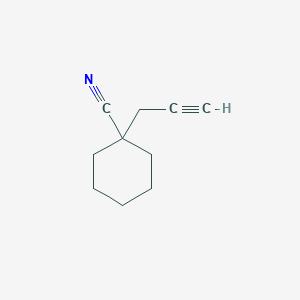

![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)
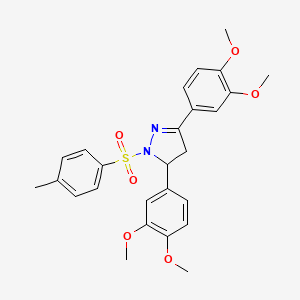
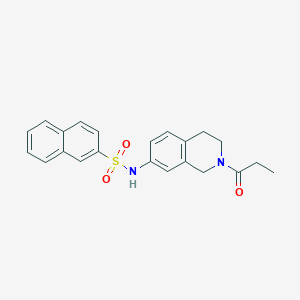
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)
![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)